2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a nitrophenyl piperazine moiety, and a carbonothioyl acetamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-chloro-2-methylphenoxyacetic acid: This intermediate can be synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Formation of the piperazine derivative: The nitrophenyl piperazine moiety can be prepared by reacting 4-nitroaniline with piperazine in the presence of a suitable catalyst.
Coupling reaction: The final step involves coupling the prepared intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl piperazine moiety may interact with cellular proteins, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Mecoprop-P: ®-2-(4-Chloro-2-methylphenoxy)propionic acid.
MCPA sodium: (4-Chloro-2-methylphenoxy)acetic acid sodium salt.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide is unique due to its combination of a chlorinated phenoxy group, a nitrophenyl piperazine moiety, and a carbonothioyl acetamide linkage. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21ClN4O4S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O4S/c1-14-12-15(21)2-7-18(14)29-13-19(26)22-20(30)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(27)28/h2-7,12H,8-11,13H2,1H3,(H,22,26,30) |
InChI Key |
UWLPYIIFLPZXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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